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Compound of Interest

Compound Name: N-cyclopropylcyclohexanamine

CAS No.: 824-82-8

Cat. No.: B1320343 Get Quote

Executive Summary
N-Cyclopropylcyclohexanamine (CAS: 824-82-8) represents a strategic structural motif in

modern medicinal chemistry, serving as a "metabolically privileged" bioisostere to

-isopropylcyclohexanamine. While often categorized simply as a secondary amine building
block, its unique electronic and steric properties—derived from the cyclopropyl moiety—offer
distinct advantages in optimizing Drug Metabolism and Pharmacokinetics (DMPK) profiles.

This guide evaluates the biological activity and physicochemical performance of N-
cyclopropylcyclohexanamine compared to its acyclic and alicyclic analogs. It is designed for

medicinal chemists and pharmacologists seeking to modulate basicity, enhance metabolic

stability, or introduce conformational constraints into lead compounds.[1]

Chemical Profile & Structural Properties[2][3][4][5]
The "Cyclopropyl Effect" is the defining characteristic of this molecule. Unlike the isopropyl

group, which allows free rotation and is prone to oxidative dealkylation, the cyclopropyl group

introduces ring strain, increased

-character in C-C bonds, and shortened C-H bonds.
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Comparative Physicochemical Analysis
The following table contrasts N-cyclopropylcyclohexanamine with its primary competitors in

lead optimization:

Feature
N-

Cyclopropylcyclohex

anamine

N-

Isopropylcyclohexan

amine

Cyclohexylamine

Structure
Secondary Amine

(Strained Ring)

Secondary Amine

(Acyclic)
Primary Amine

CAS 824-82-8 1195-42-2 108-91-8

Basicity (pKa) ~8.5 - 9.0 (Lower) ~10.5 - 11.0 (Higher) 10.64

LogP (Calc) ~2.2 ~2.4 1.49

Metabolic Stability
High (Resists

dealkylation)

Low (Prone to CYP-

mediated

-dealkylation)

Moderate (Subject to

hydroxylation)

Steric Bulk Rigid, Planar Vicinity Flexible, Rotatable Low Steric Hindrance

Toxicity Risk

Mechanism-Based

Inhibition (MBI) of

P450s

Low specific toxicity
Corrosive,

Reproductive toxin

Key Insight: The reduced basicity (lower pKa) of the cyclopropyl analog is critical. The

increased

-character of the cyclopropyl carbon attached to the nitrogen withdraws electron density,
lowering the pKa by 1–2 units compared to the isopropyl analog. This often results in improved
blood-brain barrier (BBB) permeability and reduced lysosomal trapping.

Biological Activity & Mechanism of Action
Metabolic Stability (The "Cyclopropyl Advantage")
In drug design, the N-isopropyl group is a common "metabolic soft spot," rapidly converted to

acetone and the primary amine via Cytochrome P450-mediated
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-hydroxylation. N-cyclopropylcyclohexanamine resists this pathway due to the high Bond
Dissociation Energy (BDE) of the cyclopropyl C-H bonds (~106 kcal/mol vs. ~95 kcal/mol for
isopropyl tertiary C-H).

However, researchers must be aware of the Mechanism-Based Inhibition (MBI) potential. The

cyclopropyl amine radical cation formed during P450 catalysis can undergo ring-opening,

leading to covalent modification of the enzyme (Suicide Inhibition).

Receptor Interaction Profile
While N-cyclopropylcyclohexanamine is primarily a scaffold, its derivatives show activity in:

NMDA Receptor Antagonism: Structurally related to phencyclidine (PCP) analogs, providing

channel blocking activity with altered kinetics due to the cyclopropyl steric constraint.

Sigma Receptor Ligands: The hydrophobic cyclohexyl ring coupled with the basic nitrogen

fits the pharmacophore for Sigma-1 receptors, often implicated in neuroprotection.

Imine Reductase Substrates: Recent metagenomic screens identify this amine as a key

substrate for biocatalytic reductive aminations, validating its utility in green chemistry

synthesis of chiral pharmaceuticals.

Visualizing the Metabolic Decision Matrix
The following diagram illustrates the decision logic for selecting N-
cyclopropylcyclohexanamine during Lead Optimization (LO).
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Lead Compound Analysis
(N-Isopropyl Amine Motif)

Issue: High Metabolic Clearance?

Check: Is pKa too high (>10)?
(Poor CNS Penetration)

Yes

Strategy: Fluorination
(Bioisostere)

No (Other issues)

Strategy: Switch to
N-Cyclopropylcyclohexanamine

Yes (Need Stability + Lower pKa)

Outcome: Block N-Dealkylation
(Stable C-H Bonds)

Outcome: Lower pKa (~9.0)
(Improved Permeability)

Risk Check: Screen for
CYP Inhibition (MBI)

Click to download full resolution via product page

Caption: Decision matrix for substituting N-isopropyl with N-cyclopropyl groups to optimize

metabolic stability and pKa.

Experimental Protocols
To validate the performance of N-cyclopropylcyclohexanamine in your specific application,

use the following standardized protocols.

Protocol A: Synthesis via Reductive Amination
Objective: Efficiently synthesize N-cyclopropylcyclohexanamine from cyclohexanone.
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Reagents: Cyclohexanone (1.0 eq), Cyclopropylamine (1.2 eq), Sodium

Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), DCE (Dichloroethane).

Procedure:

Dissolve cyclohexanone in DCE (0.2 M) under

atmosphere.

Add cyclopropylamine and acetic acid. Stir for 30 min at Room Temperature (RT) to form

the imine/iminium species.

Cool to 0°C and add STAB portion-wise.

Allow to warm to RT and stir for 12–16 hours.

Quench: Add saturated aqueous

.

Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over

.

Purification: Flash chromatography (SiO2, Hexane/EtOAc + 1%

).

Yield Expectation: 85–95%.

Protocol B: Microsomal Stability Assay (Comparative)
Objective: Quantify the metabolic stability advantage over the isopropyl analog.

System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 0.5

mg/mL protein.

Substrates:

Test Compound: N-cyclopropylcyclohexanamine.[2]
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Reference: N-isopropylcyclohexanamine.[3]

Control: Verapamil (High clearance).

Incubation:

Pre-incubate microsomes + substrate (1 µM) in phosphate buffer (pH 7.4) for 5 min at

37°C.

Initiate: Add NADPH-regenerating system (final 1 mM).

Timepoints: 0, 5, 15, 30, 60 min.

Analysis:

Quench aliquots with ice-cold Acetonitrile containing Internal Standard.

Centrifuge (4000 rpm, 20 min).

Analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot ln(% remaining) vs. time to determine

and

.

Success Metric: The cyclopropyl analog should exhibit a

> 2x that of the isopropyl analog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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